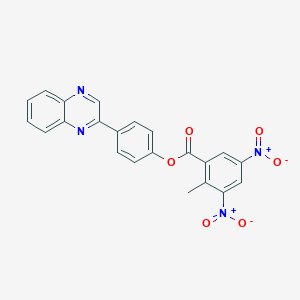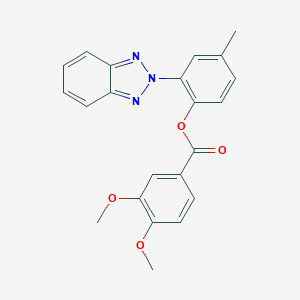![molecular formula C22H20N8O3 B413705 4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B413705.png)
4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound featuring a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the reaction of appropriate precursors to form the 1,2,5-oxadiazole ring. For instance, a reaction between a hydrazine derivative and a nitrile oxide can be employed under controlled conditions.
Coupling with Pyrazin-5-ylamine: This step involves the coupling of the oxadiazole derivative with pyrazin-5-ylamine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Pyrazolone Ring: The final step involves the cyclization reaction to form the pyrazolone ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups into the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-{[6-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound is unique due to its specific combination of functional groups and ring structures.
Other Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Pyrazolone Derivatives: Compounds with the pyrazolone ring but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C22H20N8O3 |
|---|---|
分子量 |
444.4g/mol |
IUPAC名 |
4-[[6-(4-methoxyanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H20N8O3/c1-13-17(22(31)30(29(13)2)15-7-5-4-6-8-15)24-19-18(25-20-21(26-19)28-33-27-20)23-14-9-11-16(32-3)12-10-14/h4-12H,1-3H3,(H,23,25,27)(H,24,26,28) |
InChIキー |
AKINQLIMAFXQAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)OC |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B413627.png)
![2-({[4-Bromo-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B413629.png)
![4-[({4-[(3-Methylbenzoyl)amino]phenyl}imino)methyl]phenyl 4-chlorobenzoate](/img/structure/B413632.png)
![4-{[(5-Tert-butyl-2-hydroxyphenyl)imino]methyl}phenyl 3-bromobenzoate](/img/structure/B413633.png)
![5-Chloro-2-{4-[(3-{3-nitrophenyl}-2-propenylidene)amino]phenyl}-1,3-benzoxazole](/img/structure/B413636.png)
![2-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4-nitro-6-methoxyphenol](/img/structure/B413637.png)
![4-Bromo-2-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B413639.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413641.png)
![1-(2,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B413643.png)
![4-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)phenyl 3-bromobenzoate](/img/structure/B413644.png)
![5-Chloro-2-{4-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-1,3-benzoxazole](/img/structure/B413645.png)
![4-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B413646.png)
